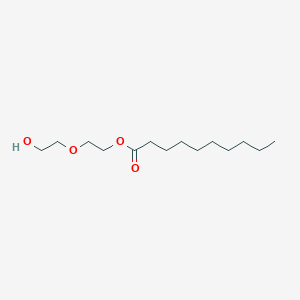
2-(2-Hydroxyethoxy)ethyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PEG2 Monodecanoate, also known as Polyethylene Glycol 2 Monodecanoate, is a compound derived from the esterification of polyethylene glycol with decanoic acid. This compound is part of the broader family of polyethylene glycol esters, which are known for their surfactant properties and wide range of applications in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PEG2 Monodecanoate typically involves the esterification of polyethylene glycol (PEG) with decanoic acid. This reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of PEG2 Monodecanoate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified using industrial-scale distillation or other separation techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
PEG2 Monodecanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
PEG2 Monodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other drug delivery systems due to its biocompatibility and ability to enhance solubility.
Medicine: Utilized in the formulation of pharmaceuticals, particularly in enhancing the bioavailability of hydrophobic drugs.
Industry: Used in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.
Mécanisme D'action
The mechanism of action of PEG2 Monodecanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. In drug delivery systems, it enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes that encapsulate the drug molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene Glycol Monolaurate: Similar in structure but derived from lauric acid.
Polyethylene Glycol Monostearate: Derived from stearic acid and has a longer alkyl chain.
Polyethylene Glycol Monooleate: Derived from oleic acid and contains an unsaturated alkyl chain.
Uniqueness
PEG2 Monodecanoate is unique due to its specific alkyl chain length (decanoic acid) which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications.
Propriétés
Numéro CAS |
7735-31-1 |
|---|---|
Formule moléculaire |
C14H28O4 |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxy)ethyl decanoate |
InChI |
InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-14(16)18-13-12-17-11-10-15/h15H,2-13H2,1H3 |
Clé InChI |
AWQKXJYKNFMHJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















